(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
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Overview
Description
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, ®-1-(Dimethylamino)-3-phenylpropan-2-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The racemic mixture containing both enantiomers.
Uniqueness
®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This specificity makes it valuable in research and potential therapeutic applications.
Biological Activity
(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula C13H19N1O1 and a molecular weight of approximately 219.30 g/mol. Its structure features a dimethylamino group, a phenylpropan-2-yl backbone, and an acetamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems. The presence of the dimethylamino group suggests potential modulation of synaptic transmission and pathways related to pain and inflammation. This compound may exhibit analgesic properties similar to those of conventional analgesics.
Analgesic Activity
Recent studies have indicated that this compound may function as a potent analgesic agent. In a study evaluating various acetamide derivatives, compounds structurally related to this compound were shown to possess significant analgesic effects when tested in vivo using the Eddy's hot plate method . The results demonstrated that these compounds could effectively reduce pain responses in animal models.
Interaction with Receptors
Research has focused on the binding affinity of this compound to specific receptors. These studies are essential for understanding how the compound influences physiological processes and identifying potential therapeutic targets. The compound's interaction with neurotransmitter receptors suggests it may modulate pain perception and inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The chiral nature of this compound implies that its (R)-enantiomer may exhibit distinct pharmacological properties compared to its (S)-counterpart. A comparative analysis with related compounds is presented in the following table:
Compound Name | Structure | Key Differences |
---|---|---|
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide | Chiral enantiomer | Different biological activity due to stereochemistry |
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide | Racemic mixture | Contains both enantiomers; potential for varied effects |
N,N-Dimethylphenethylamine | Related amine structure | Lacks acetamide functionality; different pharmacological profile |
In Vivo Studies
In vivo studies have demonstrated the effectiveness of this compound in animal models. For instance, a study involving various acetamide derivatives showed that certain modifications could enhance analgesic efficacy significantly compared to traditional analgesics like Diclofenac .
Toxicological Profile
Investigations into the toxicological profile of this compound indicate that while it shows promise as an analgesic, careful evaluation of its safety profile is necessary. High doses have been associated with liver damage in other acetamides, highlighting the importance of dose optimization in therapeutic applications .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(2R)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1 |
InChI Key |
PXPSPBKAWKBCMJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)CN(C)C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C |
Origin of Product |
United States |
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